Methyl 2-chloro-5-nitrobenzoate

Übersicht

Beschreibung

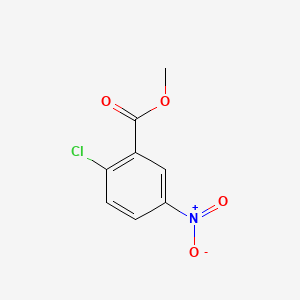

Methyl 2-chloro-5-nitrobenzoate (CAS: 6307-82-0) is an aromatic ester with the molecular formula C₈H₆ClNO₄ and a molecular weight of 215.589 g/mol . It exists as a crystalline powder with a melting point of 70°C and ≥98% purity . Structurally, it features a chlorine atom at the ortho-position (C2) and a nitro group at the meta-position (C5) relative to the ester moiety (Figure 1).

Vorbereitungsmethoden

Preparation of 2-Chloro-5-nitrobenzoic Acid Intermediate

A critical precursor, 2-chloro-5-nitrobenzoic acid, is prepared industrially by nitration of o-chlorobenzoic acid using a nitrating mixture of concentrated nitric acid and sulfuric acid. The process involves:

- Nitration at controlled temperatures (30–40 °C)

- Use of a weight ratio of sulfuric acid to o-chlorobenzoic acid around 3.5–4.5:1

- Reaction time with post-reaction insulation for about 2 hours to ensure completion

- Subsequent alkali dissolution using sodium hydroxide at 60–70 °C to convert the acid to its sodium salt

- Acid precipitation by adding nitric acid to pH 2–3, followed by crystallization and drying to isolate pure 2-chloro-5-nitrobenzoic acid

This process achieves high transformation efficiencies: approximately 92% in nitration, 96% in alkali dissolution, and 98% in acid precipitation.

Esterification to Methyl 2-Chloro-5-nitrobenzoate

The most common method for preparing this compound is esterification of the corresponding acid with methanol under acidic conditions:

- Reagents: 2-chloro-5-nitrobenzoic acid, methanol, and a catalytic amount of concentrated sulfuric acid

- Conditions: Reaction mixture heated at about 65 °C for 3–4 hours

- Additional steps: Use of molecular sieves to remove water and drive the equilibrium towards ester formation

- Work-up: Filtration to remove solids, concentration under reduced pressure, and recrystallization from methanol to obtain pure methyl ester

This method is straightforward and yields high purity product suitable for further applications.

Experimental Data Summary for Esterification

| Parameter | Value/Range | Notes |

|---|---|---|

| Temperature | 60–65 °C | Controlled heating during reaction |

| Reaction Time | 3–4 hours | Sufficient for complete esterification |

| Acid Catalyst | Concentrated H2SO4 | Catalyzes ester formation |

| Solvent | Methanol | Both reagent and solvent |

| Purification | Recrystallization | From methanol for high purity |

| Yield | Typically >65% | Dependent on reaction conditions |

Alternative Synthetic Routes

Methylation via Methyl Sulfate or Dimethyl Sulfate

Another reported method involves methylation of the potassium salt of 2-chloro-5-nitrobenzoic acid using methylating agents such as dimethyl sulfate in acetone in the presence of potassium carbonate:

- The acid salt is prepared by neutralization with K2CO3

- Methylation is carried out by refluxing with dimethyl sulfate for about 30 minutes

- The product is extracted with ethyl acetate, dried, and purified by crystallization

This method provides a direct methylation route with good yields and purity.

Multi-step Synthesis Involving Nitration and Chlorination

In some synthetic schemes, methyl benzoate derivatives are first nitrated and then chlorinated to introduce the nitro and chloro substituents, respectively. This approach is more common in complex molecule synthesis and less so for bulk production of this compound:

- Nitration of methyl benzoate with nitric and sulfuric acid mixture

- Chlorination using chlorine gas or chlorinating agents such as thionyl chloride

- Purification and isolation of the desired this compound

These steps require careful control of reaction conditions to avoid over-substitution or side reactions.

Reaction Mechanism and Chemical Considerations

- Nitration: Electrophilic aromatic substitution where the nitronium ion (NO2+) attacks the aromatic ring, preferentially at the 5-position relative to the chloro substituent.

- Esterification: Acid-catalyzed nucleophilic acyl substitution where methanol attacks the carboxylic acid carbonyl carbon, forming the methyl ester.

- Methylation: SN2 reaction where the methyl group is transferred from dimethyl sulfate to the carboxylate anion.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Acid-catalyzed esterification | 2-chloro-5-nitrobenzoic acid | Methanol, H2SO4, 65 °C, 3–4 h | >65 | Most common, simple, scalable |

| Methylation of acid salt | Potassium 2-chloro-5-nitrobenzoate | Dimethyl sulfate, K2CO3, acetone, reflux 30 min | High | Direct methylation, good purity |

| Multi-step nitration/chlorination | Methyl benzoate derivatives | HNO3/H2SO4 nitration, Cl2 or SOCl2 chlorination | Variable | More complex, used in specialized syntheses |

Research Findings and Industrial Relevance

- The nitration step for producing 2-chloro-5-nitrobenzoic acid is highly efficient with about 92% conversion and favorable regioselectivity (95:5 ratio of 2-chloro-5-nitro to 2-chloro-3-nitro isomers).

- Alkali dissolution and acid precipitation steps ensure high purity and yield of the acid intermediate, which is crucial for subsequent esterification.

- Esterification under acidic conditions with methanol is a well-established industrial method, balancing reaction time, temperature, and catalyst concentration to maximize yield and purity.

- Alternative methylation methods using methylating agents provide options for laboratories requiring direct methylation without isolation of the free acid.

- The choice of method depends on scale, available reagents, and purity requirements.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-chloro-5-nitrobenzoate undergoes several types of chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by various nucleophiles.

Reduction: The nitro group can be reduced to an amine group.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium methoxide or potassium hydroxide in methanol.

Reduction: Typical reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being common choices.

Major Products Formed

Nucleophilic substitution: Products depend on the nucleophile used, such as 2-methoxy-5-nitrobenzoate when using sodium methoxide.

Reduction: The major product is 2-chloro-5-aminobenzoate.

Hydrolysis: The product is 2-chloro-5-nitrobenzoic acid.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Safety

The compound exhibits certain hazards:

- Eye Irritation : Causes serious eye irritation.

- Skin Irritation : Causes skin irritation.

- Respiratory Irritation : May cause respiratory irritation .

Applications in Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. Its applications include:

- Pharmaceuticals : Used as a precursor in the synthesis of active pharmaceutical ingredients (APIs) such as anti-diarrheal agents and other therapeutic compounds .

- Agrochemicals : Functions as an intermediate for herbicides like Butafenacil, which is utilized in crop protection products .

Data Table: Applications Overview

| Application Area | Specific Use | Example Compounds |

|---|---|---|

| Pharmaceuticals | Intermediate for drug synthesis | Anti-diarrheal agents |

| Agrochemicals | Precursor for herbicides | Butafenacil |

| Organic Synthesis | Building block for various organic compounds | Various APIs |

Case Study 1: Pharmaceutical Synthesis

In a study conducted on the synthesis of anti-diarrheal agents, this compound was utilized as an essential intermediate. The reaction conditions were optimized to yield high purity compounds with significant therapeutic efficacy.

Case Study 2: Agrochemical Development

Research involving the development of Butafenacil demonstrated that this compound could be effectively transformed into active herbicidal agents through a series of chemical reactions. The resulting products exhibited enhanced efficacy in controlling weed populations while minimizing environmental impact.

Wirkmechanismus

The mechanism of action of methyl 2-chloro-5-nitrobenzoate involves its interaction with specific molecular targets. For example, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. In reduction reactions, the nitro group is reduced to an amine, altering the compound’s reactivity and properties .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Isomers

Methyl 5-Chloro-2-Nitrobenzoate (CAS: 51282-49-6)

- Substituents : Chlorine at C5, nitro at C2.

- Reactivity: The nitro group at C2 facilitates reduction to amino derivatives, as demonstrated in the synthesis of methyl 2-amino-5-chlorobenzoate .

- Applications : Intermediate in pharmaceuticals; distinct reactivity due to nitro positioning.

Methyl 4-Chloro-2-Nitrobenzoate (CAS: 13324-11-3)

- Substituents : Chlorine at C4, nitro at C2.

- Electronic Effects : The para-chlorine relative to the ester may alter electron withdrawal, affecting hydrolysis rates compared to the 2-chloro-5-nitro isomer .

Ethanolammonium Salts

- Examples: Ethanolammonium 2-chloro-4-nitrobenzoate (Compound 1) and 2-chloro-5-nitrobenzoate (Compound 2) .

- Hydrogen Bonding : Compound 2 forms one ionic hydrogen bond (HB), while 4-nitrobenzoate derivatives (e.g., Compound 3) form two HBs, influencing crystal packing and solubility .

Physicochemical Properties

| Property | Methyl 2-Chloro-5-Nitrobenzoate | Methyl 5-Chloro-2-Nitrobenzoate | Ethanolammonium 2-Chloro-5-Nitrobenzoate |

|---|---|---|---|

| Molecular Weight (g/mol) | 215.59 | 215.59 | ~290 (estimated) |

| Melting Point | 70°C | Not reported | Not reported |

| Solubility | Low in water; soluble in organic solvents | Similar | Enhanced via ionic HB formation |

Biologische Aktivität

Methyl 2-chloro-5-nitrobenzoate (CAS Number: 6307-82-0) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological properties, synthesis, and relevant research findings.

- Molecular Formula : C₈H₆ClNO₄

- Molecular Weight : 215.59 g/mol

- Melting Point : Approximately 70 °C

- Purity : ≥98.0% (GC) .

Synthesis

This compound can be synthesized through various chemical reactions, including the chlorination of nitrobenzoic acid derivatives. The synthesis typically involves the following steps:

- Starting Material : 2-chloro-5-nitrobenzoic acid.

- Reagents : Potassium hydroxide (KOH) and dimethyl formamide (DMF).

- Procedure : The reaction is carried out at elevated temperatures, followed by purification through column chromatography .

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity against various bacterial strains. In a study assessing its antibacterial effects:

- Inhibition Concentration : A concentration of 5 mg/mL was tested against multiple bacterial strains.

- Results : The compound showed significant inhibitory effects against Staphylococcus aureus and Bacillus cereus, indicating its potential as an antimicrobial agent .

Antifungal Activity

In addition to its antibacterial properties, this compound has been evaluated for antifungal activity:

- Tested Strains : Various yeast and mold fungi were subjected to testing.

- Findings : While some compounds derived from similar structures showed antifungal activity, this compound demonstrated limited effectiveness in inhibiting fungal growth .

The biological activity of this compound is believed to be linked to its ability to disrupt cellular processes in microorganisms. The nitro group in the structure is particularly significant, as it can undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage cellular components.

Case Studies

-

Antibacterial Efficacy Study :

- Objective : To evaluate the antibacterial properties of this compound.

- Methodology : The compound was tested against clinical isolates of S. aureus.

- Outcome : The study found that the compound inhibited bacterial growth effectively at specific concentrations, supporting its potential use in therapeutic applications .

- Toxicological Assessment :

Research Findings Summary

| Property | Finding |

|---|---|

| Antibacterial Activity | Effective against S. aureus and B. cereus at 5 mg/mL |

| Antifungal Activity | Limited effectiveness against fungi |

| Synthesis Yield | Approximately 68% yield reported |

| Toxicological Concerns | Potential cytotoxicity at high doses |

Q & A

Q. Basic: What are the optimal synthetic routes for Methyl 2-chloro-5-nitrobenzoate, and how can purity be ensured?

Methodological Answer:

The compound is typically synthesized via esterification of 2-chloro-5-nitrobenzoic acid using methanol under acidic catalysis. Evidence from nitrobenzoate derivatives suggests that controlled reduction of nitro groups (e.g., using SnCl₂/HCl) and subsequent esterification can yield high-purity products . For purity assurance:

- Recrystallization : Use ethanol or ethyl acetate for recrystallization, monitoring melting point consistency (expected ~70°C) .

- Chromatography : Employ TLC or HPLC with UV detection at 254 nm to verify absence of byproducts.

Table 1: Key Synthetic Parameters

| Parameter | Condition | Reference |

|---|---|---|

| Starting Material | 2-Chloro-5-nitrobenzoic acid | |

| Catalyst | H₂SO₄ (concentrated) | |

| Solvent | Methanol | |

| Purity Check | Melting Point (70°C), GC ≥98% |

Q. Advanced: How do the nitro and chloro substituents influence regioselectivity in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer:

The nitro group at the 5-position is a strong meta-directing group, while the chloro at the 2-position acts as an ortho/para-director. This creates competing regiochemical outcomes. To resolve this:

- Kinetic vs. Thermodynamic Control : Use low temperatures (<0°C) to favor kinetic products (para to Cl) or high temperatures for thermodynamic products (meta to NO₂) .

- Computational Modeling : Apply DFT calculations to predict charge distribution and reactive sites (e.g., using PubChem’s electrostatic potential maps) .

Example Reaction :

With hydrazine, the chloro group is replaced preferentially due to steric accessibility, forming 2-hydrazinyl-5-nitrobenzoate derivatives .

Q. Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Identify ester C=O (~1720 cm⁻¹), NO₂ asymmetric stretch (~1530 cm⁻¹), and C-Cl (~750 cm⁻¹) .

- ¹H/¹³C NMR : Key signals include the methoxy group (δ ~3.9 ppm in ¹H; δ ~52 ppm in ¹³C) and aromatic protons (δ 7.5–8.5 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]⁺ at m/z 216 .

Table 3: Pharmaceutical Derivatives

| Derivative | Application | Reference |

|---|---|---|

| 5-Amino variant | Antibacterial agents | |

| Biaryl-coupled products | Kinase inhibitors |

Q. Advanced: What strategies mitigate environmental risks during disposal of nitro-containing derivatives?

Methodological Answer:

- Photocatalytic Degradation : Use TiO₂ nanoparticles under UV light to break down nitro groups into NH₃/NO₃⁻ .

- Microbial Remediation : Employ Pseudomonas spp. to reduce NO₂ to NH₂ under aerobic conditions .

- Neutralization : Treat with NaOH/ethanol to hydrolyze esters before disposal .

Q. Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of nitro compound dust .

- Spill Management : Absorb with vermiculite and neutralize with 10% NaOH .

Eigenschaften

IUPAC Name |

methyl 2-chloro-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4/c1-14-8(11)6-4-5(10(12)13)2-3-7(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCYWZLGOWNCJNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90212397 | |

| Record name | Benzoic acid, 2-chloro-5-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6307-82-0 | |

| Record name | Methyl 2-chloro-5-nitrobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6307-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-chloro-5-nitro-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006307820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6307-82-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44287 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-chloro-5-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-chloro-5-nitro-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.